4-Fluoroisoquinoline-1-carboxylic acid
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Overview
Description
4-Fluoroisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the 4-position and a carboxylic acid group at the 1-position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of a Grignard reagent derived from 4-fluoroisoquinoline. This reaction typically involves the addition of carbon dioxide to the Grignard reagent, followed by protonation to yield the carboxylic acid .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted processes, which facilitate the condensation of isatins with sodium pyruvate to form quinoline-2,4-dicarboxylic acid. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield isoquinoline derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often employed for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions include various fluorinated and non-fluorinated isoquinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Fluoroisoquinoline-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of target pathways. This makes it a valuable tool in the study of biochemical processes and drug development .
Comparison with Similar Compounds
- 4-Fluoroquinoline-1-carboxylic acid
- 4-Fluoroisoquinoline
- 4-Fluoroquinoline
Uniqueness: 4-Fluoroisoquinoline-1-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-fluoroisoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXCDWRCIMYVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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